molecular formula C11H10N2O B1305942 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde CAS No. 98700-50-6

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1305942
CAS No.: 98700-50-6
M. Wt: 186.21 g/mol
InChI Key: IIEFFVFWBUGUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is an organic compound belonging to the pyrazole family It is characterized by a pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position

Mechanism of Action

In general, the mechanism of action of a drug involves its interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can result in a variety of effects, depending on the nature of the target and the type of interaction .

The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by various factors, including the chemical properties of the drug, the route of administration, and individual patient characteristics .

The action of a drug can also be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of a drug, which in turn can influence its absorption and distribution. Temperature, light, and humidity can also affect the stability of a drug .

Biochemical Analysis

Biochemical Properties

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, including those involved in reductive amination and cyclocondensation reactions. For instance, it is used in the synthesis of (aminomethyl)pyrazoles, which act as Smoothened antagonists for hair inhibition . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating its interaction with enzymes that catalyze such reactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated anti-inflammatory and anti-cancer properties by inducing cell cycle arrest and promoting apoptotic cell death in hepatocellular carcinoma cells . These effects are mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, it can interact with transcription factors, altering gene expression patterns. For instance, its interaction with the NF-κB pathway can result in the suppression of pro-inflammatory cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro studies . The compound’s stability and efficacy may decrease over extended periods, necessitating proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its oxidation and reduction. These metabolic processes result in the formation of various metabolites that can be further conjugated and excreted . The compound’s interaction with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for its metabolic conversion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can exert its effects on cellular respiration and energy production . Additionally, its interaction with nuclear receptors can facilitate its transport into the nucleus, impacting gene expression and transcriptional regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the reflux method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid.

    Reduction: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its aldehyde group at the 4-position allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFFVFWBUGUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380075
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98700-50-6
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Reactant of Route 2
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Reactant of Route 3
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Reactant of Route 4
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.